molecular formula C16H24N4O3 B6772153 3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B6772153
M. Wt: 320.39 g/mol
InChI Key: JUNOAIHPZFGYNW-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one is a synthetic organic compound belonging to the pyrido[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and ethyl acetoacetate under reflux conditions.

    Introduction of the piperidine moiety: The 4-methoxypiperidine-1-carbonyl group can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or continuous flow reactors: To handle large volumes of reactants and maintain consistent reaction conditions.

    Purification techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: As a scaffold for designing enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

    Biological Studies: Used in assays to study cellular processes and signal transduction mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This can lead to therapeutic effects in the case of disease-related targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their potential as enzyme inhibitors.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Another class of compounds with comparable biological activities.

Uniqueness

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can confer distinct binding properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-3-18-11-17-14-10-20(9-6-13(14)15(18)21)16(22)19-7-4-12(23-2)5-8-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOAIHPZFGYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)CCN(C2)C(=O)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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